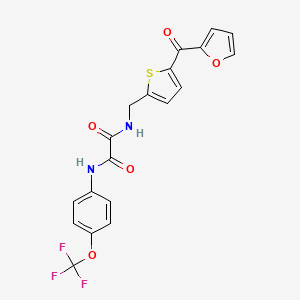

![molecular formula C24H17Cl2FN2S3 B2494223 4-(4-氯苯基)硫-6-[(4-氯苯基)硫甲基]-2-[(4-氟苯基)硫甲基]嘧啶 CAS No. 341965-52-4](/img/structure/B2494223.png)

4-(4-氯苯基)硫-6-[(4-氯苯基)硫甲基]-2-[(4-氟苯基)硫甲基]嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

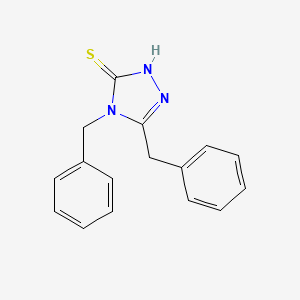

This compound belongs to the pyrimidine derivatives, a class of compounds known for their diverse chemical and physical properties and potential pharmacological applications. The structure of this compound suggests it may exhibit interesting reactivity and physical characteristics due to the presence of chloro- and fluoro-substituted phenyl rings and multiple sulfanyl groups attached to a pyrimidine ring.

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves cyclocondensation reactions or modifications of existing pyrimidine rings. While specific synthesis pathways for this compound are not directly available, similar compounds are synthesized through reactions involving thiourea, substituted benzaldehydes, and acid-catalyzed cyclocondensation reactions, leading to a variety of substituted pyrimidine rings.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be determined using spectroscopic techniques such as FT-IR, FT-Raman, and X-ray diffraction. The structure is likely to exhibit a planar pyrimidine ring system with perpendicular phenyl rings due to steric hindrance. Spectroscopic investigation can reveal the electron distribution and the influence of substituents on the ring system's electronic properties.

Chemical Reactions and Properties

The presence of sulfanyl groups and halogenated phenyl rings in the compound suggests it may participate in nucleophilic substitution reactions, electrophilic aromatic substitution, and possibly oxidation-reduction reactions. The reactivity would significantly depend on the electron-withdrawing or donating nature of the substituents and the overall electron density of the pyrimidine ring.

Physical Properties Analysis

Physical properties such as melting point, boiling point, solubility, and crystal structure can be influenced by the molecular geometry, intermolecular forces, and the presence of halogen atoms. These compounds tend to have moderate to low solubility in water but may dissolve better in organic solvents. Crystal structure analysis could reveal interesting supramolecular arrangements due to potential hydrogen bonding or halogen interactions.

Chemical Properties Analysis

Chemically, the compound is expected to show typical behavior of pyrimidines, including basicity of the nitrogen atoms in the ring and potential acidity of hydrogen atoms adjacent to the sulfanyl groups. The electronic effects of the substituents can influence the compound's reactivity towards electrophiles and nucleophiles, as well as its photophysical properties.

For further reading and in-depth understanding, the following references provide insights into related compounds and their properties, which can offer parallels and foundational knowledge relevant to the compound :

- Vibrational spectral analysis and molecular docking studies of similar compounds suggest potential for inhibitory activity against various targets, indicating potential pharmacological applications (Alzoman et al., 2015).

- Studies on related pyrimidine derivatives reveal insights into their crystal structures and non-linear optical properties, suggesting applications in material science and as chemotherapeutic agents (Briel et al., 2002).

科学研究应用

合成和结构分析

- 合成和细胞毒活性:合成了新型的4-硫代嘧啶衍生物,并通过各种光谱技术进行表征,通过单晶X射线衍射研究了它们的分子结构。这项研究考察了这些化合物对癌细胞系的细胞毒性,为它们潜在的治疗应用提供了见解 (Stolarczyk et al., 2018)。

抗病毒和抗菌应用

- 非经典抗叶酸类胸苷酸合成酶抑制剂:一项研究合成了新型吡咯并[2,3-d]嘧啶作为潜在的胸苷酸合成酶抑制剂,针对抗肿瘤和抗菌剂。这些化合物对各种人类和细菌靶标显示出有希望的结果 (Gangjee et al., 1996)。

光谱和计算研究

- 光谱研究:对类似嘧啶衍生物进行了详细的光谱研究,包括FT-IR和FT-Raman。这项研究为分子结构和在化疗中的潜在应用提供了关键见解 (Alzoman et al., 2015)。

抗炎和镇痛应用

- 抗炎和镇痛剂:合成了新型嘧啶衍生物,并对其抗炎和镇痛活性进行了筛选。该研究突出了取代基对这些生物活性的影响,有助于开发新的治疗剂 (Muralidharan et al., 2019)。

抗菌和抗癌应用

- 抗菌活性:探讨了合成和评估嘧啶衍生物对各种细菌和真菌菌株的抗菌活性。这项研究有助于了解这些化合物的潜在抗菌应用 (Guna & Purohit, 2012)。

属性

IUPAC Name |

4-(4-chlorophenyl)sulfanyl-6-[(4-chlorophenyl)sulfanylmethyl]-2-[(4-fluorophenyl)methylsulfanyl]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17Cl2FN2S3/c25-17-3-9-21(10-4-17)30-15-20-13-23(32-22-11-5-18(26)6-12-22)29-24(28-20)31-14-16-1-7-19(27)8-2-16/h1-13H,14-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNUYMUYXWBYNDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSC2=NC(=CC(=N2)SC3=CC=C(C=C3)Cl)CSC4=CC=C(C=C4)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17Cl2FN2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

519.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Chlorophenyl)sulfanyl-6-[(4-chlorophenyl)sulfanylmethyl]-2-[(4-fluorophenyl)methylsulfanyl]pyrimidine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

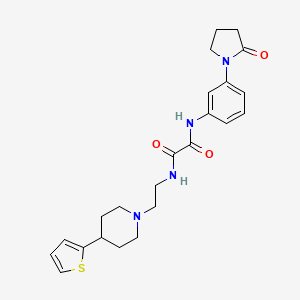

![Ethyl oxo[(2-oxotetrahydro-3-thienyl)amino]acetate](/img/structure/B2494141.png)

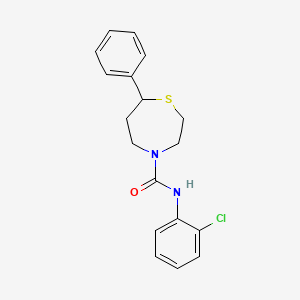

![N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(2,6-dimethylphenyl)ethanediamide](/img/structure/B2494147.png)

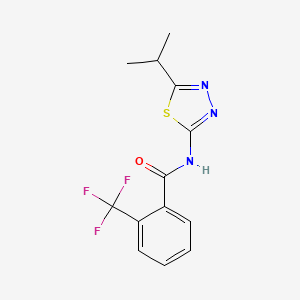

![2-[(3-butyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2494150.png)

![5,6-dimethyl-3-(pyridin-2-ylmethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2494151.png)

![2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-(trifluoromethyl)benzyl)acetamide](/img/structure/B2494158.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2494160.png)

![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-[(4-methylphenyl)methyl]urea](/img/structure/B2494161.png)

![2-(4-chlorophenoxy)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2494163.png)